molecular formula C17H21N5O4 B11493695 Propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11493695
M. Wt: 359.4 g/mol
InChI Key: QNTFNQZGQHHYPX-UHFFFAOYSA-N
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Description

PROPAN-2-YL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various functional groups such as ethoxy, hydroxyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Coupling of the Rings: The tetrazole and pyrimidine rings are then fused together through a cyclization reaction, often facilitated by a strong acid or base.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, PROPAN-2-YL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is being explored for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Ethoxy-Substituted Aromatics: Compounds with ethoxy groups attached to aromatic rings.

    Hydroxyl-Substituted Pyrimidines: Compounds with hydroxyl groups attached to pyrimidine rings.

Uniqueness

The uniqueness of PROPAN-2-YL 7-(3-ETHOXY-4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups and ring structures. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O4/c1-5-25-13-8-11(6-7-12(13)23)15-14(16(24)26-9(2)3)10(4)18-17-19-20-21-22(15)17/h6-9,15,23H,5H2,1-4H3,(H,18,19,21)

InChI Key

QNTFNQZGQHHYPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC(C)C)O

Origin of Product

United States

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